molecular formula C14H10F3NO5 B564928 Nitisinone-13C6 CAS No. 1246815-63-3

Nitisinone-13C6

Numéro de catalogue B564928
Numéro CAS: 1246815-63-3
Poids moléculaire: 335.185
Clé InChI: OUBCNLGXQFSTLU-GRIYWAASSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nitisinone-13C6 is an internal standard for the quantification of nitisinone . Nitisinone is used to treat hereditary tyrosinemia type 1, which is too much tyrosine in the blood. It helps to prevent high levels of tyrosine in the blood .


Molecular Structure Analysis

The molecular formula of Nitisinone-13C6 is C8[13C6]H10F3NO5 . It’s a medium-sized organic molecule consisting of the substituted aromatic phenyl and non-aromatic cyclohexane rings linked by a ketone bridge .


Chemical Reactions Analysis

Nitisinone is a potent reversible tight-binding inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which converts 4-hydroxyphenylpyruvate (HPPA) to homogentisate in the tyrosine catabolic pathway .


Physical And Chemical Properties Analysis

Nitisinone-13C6 is a tan solid . Its molecular weight is 335.18 .

Applications De Recherche Scientifique

Treatment of Hereditary Tyrosinaemia Type 1

Nitisinone has been used for over two decades in the treatment of hereditary tyrosinaemia type 1 . This rare genetic disorder disrupts the normal breakdown of the amino acid tyrosine, leading to harmful accumulation of by-products. Nitisinone inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine catabolic pathway .

Obesity Therapies

Research has indicated potential applications of Nitisinone in obesity therapies . While the exact mechanisms are still under investigation, it’s believed that the manipulation of tyrosine metabolism could influence body weight regulation.

Metabolic Surgery

Nitisinone has been studied in the context of metabolic surgery . The drug’s impact on various metabolic processes could potentially enhance the outcomes of such surgical interventions.

Internal Standard for Quantification

Nitisinone-13C6 serves as an internal standard for the quantification of nitisinone by GC- or LC-MS . This allows for accurate measurement of nitisinone levels in biological samples, which is crucial in therapeutic monitoring and pharmacokinetic studies.

Long-term Safety and Outcomes Study

Nitisinone has been the subject of long-term safety and outcomes studies . These studies aim to assess the long-term safety and efficacy of nitisinone treatment in patients with hereditary tyrosinaemia type 1.

Cognitive Function Studies

Although neurocognitive concerns have been reported in children with hereditary tyrosinaemia type 1 treated with nitisinone, no causal association with nitisinone treatment has been shown . This suggests potential applications of Nitisinone in studying cognitive functions and related disorders.

Mécanisme D'action

Target of Action

Nitisinone-13C6, like its parent compound Nitisinone, primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the tyrosine catabolic pathway .

Mode of Action

Nitisinone-13C6 acts as a competitive inhibitor of HPPD . By inhibiting HPPD, it prevents the normal catabolism of tyrosine, thereby preventing the accumulation of toxic catabolic intermediates such as maleylacetoacetate and fumarylacetoacetate .

Biochemical Pathways

The inhibition of HPPD by Nitisinone-13C6 affects the tyrosine catabolic pathway. In patients with hereditary tyrosinemia type 1 (HT-1), these catabolic intermediates are converted to the toxic metabolites succinylacetone and succinylacetoacetate, which are responsible for the observed liver and kidney toxicity .

Result of Action

The inhibition of HPPD by Nitisinone-13C6 prevents the accumulation of toxic metabolites, thereby reducing the liver and kidney toxicity observed in patients with HT-1 . This can prevent the development of liver disease, reverse and prevent renal tubular dysfunction, severe neurological crisis, and cardiomyopathy, and significantly reduce the risk of developing hepatocellular carcinoma in HT-1 patients .

Action Environment

The action, efficacy, and stability of Nitisinone-13C6, like other drugs, can be influenced by various environmental factors. It’s important to note that the introduction of stable isotopes can potentially affect the drug’s pharmacokinetics and metabolic profiles .

Safety and Hazards

Nitisinone-13C6 is intended for use only for scientific research and development. It’s not for use in humans or animals . Some safety measures include avoiding dust formation and breathing vapors, mist, or gas .

Orientations Futures

Nitisinone is currently used to treat hereditary tyrosinemia type 1 (HT-1) in combination with dietary restriction of tyrosine and phenylalanine . Future research may focus on its potential use in other medical conditions and further understanding of its mechanism of action .

Propriétés

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)benzoyl](1,2,3,4,5,6-13C6)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2/i1+1,2+1,3+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCNLGXQFSTLU-GRIYWAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)[13CH]([13C](=O)[13CH2]1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858179
Record name 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246815-63-3
Record name 2-[2-Nitro-4-(trifluoromethyl)benzoyl](~13~C_6_)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.